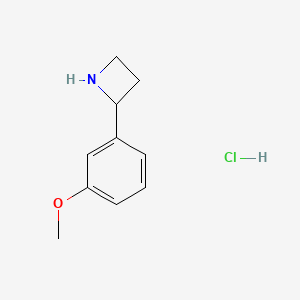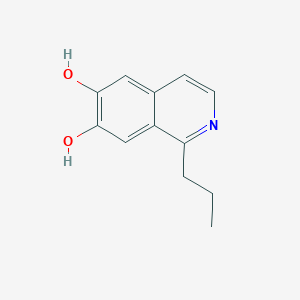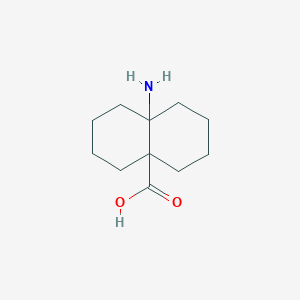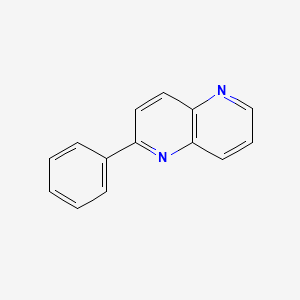
2-(3-Methoxyphenyl)azetidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenyl)azetidine hydrochloride is a chemical compound with a molecular formula of C10H14ClNO It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)azetidine hydrochloride typically involves the reaction of 3-methoxyphenylacetonitrile with ethyleneimine under acidic conditions. The reaction proceeds through the formation of an intermediate azetidine ring, which is then converted to the hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methoxyphenyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of saturated azetidine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxyphenyl)azetidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Methoxyphenyl)azetidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxy group enhances its binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Methoxyphenoxy)azetidine hydrochloride
- 3-(2-Methylphenoxy)azetidine hydrochloride
- 3-(Benzyloxy)azetidine hydrochloride
Uniqueness
2-(3-Methoxyphenyl)azetidine hydrochloride is unique due to the presence of the methoxy group on the phenyl ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H14ClNO |
|---|---|
Molekulargewicht |
199.68 g/mol |
IUPAC-Name |
2-(3-methoxyphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-9-4-2-3-8(7-9)10-5-6-11-10;/h2-4,7,10-11H,5-6H2,1H3;1H |
InChI-Schlüssel |
GXBIHQUXGONOMV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2CCN2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Methoxy-5H-pyrido[3,2-b]indole](/img/structure/B11899120.png)


![2-(5-Methyl-1H-imidazol-4-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11899144.png)


![2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11899156.png)




![7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11899181.png)
